6-methoxy-2-(methylthio)quinolin-4(1H)-one
Description
Structure
3D Structure
Properties
CAS No. |
123420-07-5 |
|---|---|
Molecular Formula |
C11H11NO2S |
Molecular Weight |
221.28 g/mol |
IUPAC Name |
6-methoxy-2-methylsulfanyl-1H-quinolin-4-one |
InChI |
InChI=1S/C11H11NO2S/c1-14-7-3-4-9-8(5-7)10(13)6-11(12-9)15-2/h3-6H,1-2H3,(H,12,13) |
InChI Key |
DMFXZVIMQKVYOK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=CC2=O)SC |
Origin of Product |
United States |
Synthetic Approaches to 6 Methoxy 2 Methylthio Quinolin 4 1h One and Derivatives
Established Methodologies for Quinolone Ring System Construction
The construction of the fundamental quinolone ring is a well-explored area of organic synthesis, with several named reactions and modern catalytic methods being prominent.
Cyclocondensation Reactions (e.g., Gould–Jacobs, Camps' Cyclization)
Cyclocondensation reactions are foundational in quinolone synthesis, offering direct routes from acyclic precursors.
The Gould-Jacobs reaction is a widely used thermal cyclization method for creating the 4-quinolone framework. mdpi.comd-nb.info The process typically begins with the condensation of an aniline (B41778) derivative with a malonic acid derivative, such as diethyl ethoxymethylenemalonate. mdpi.comwikipedia.org This initial reaction forms an anilidomethylenemalonic ester intermediate. wikipedia.org Subsequent heating, often at high temperatures (above 250 °C) in solvents like diphenyl ether, induces an intramolecular cyclization via a ketene (B1206846) intermediate to yield a 4-hydroxy-3-carboalkoxyquinoline, which exists in tautomeric equilibrium with its 4-oxo form. mdpi.comwikipedia.orgablelab.eu The final steps involve saponification of the ester to a carboxylic acid, followed by decarboxylation to afford the 4-quinolone product. wikipedia.org The regioselectivity of the cyclization can be influenced by steric and electronic factors, particularly when using asymmetrically substituted anilines. mdpi.comd-nb.info
The Camps cyclization provides another powerful route, involving the base-catalyzed intramolecular cyclization of an N-(2-acylaryl)amide. mdpi.comwikipedia.org Depending on the substrate and reaction conditions, this reaction can yield either quinolin-4-ones or isomeric quinolin-2-ones. mdpi.comwikipedia.org The mechanism proceeds through an intramolecular aldol-type condensation where a strong base generates an enolate that attacks the amide carbonyl group. mdpi.com Recent advancements have included copper-catalyzed methods to first generate the N-(2-acylaryl)amide precursor from o-halophenones, followed by a base-promoted Camps cyclization, creating a versatile two-step sequence for synthesizing 2-substituted-4-quinolones. wikipedia.orgresearchgate.net
| Reaction | Starting Materials | Key Steps | Product Type |
| Gould-Jacobs | Aniline, Diethyl ethoxymethylenemalonate | Condensation, Thermal Cyclization, Saponification, Decarboxylation | 4-Quinolones |
| Camps Cyclization | N-(2-acylaryl)amide | Base-catalyzed intramolecular condensation | 2- or 4-Quinolones |
Palladium-Catalyzed Coupling and Carbonylation Reactions
Palladium-catalyzed reactions have become indispensable in modern organic synthesis due to their mild conditions and high functional group tolerance, enabling the rapid construction of complex molecules. mdpi.com These methods have been extensively applied to the synthesis of quinolones.
One common strategy involves the palladium-catalyzed coupling of 2-iodoanilines with terminal acetylenes under a carbon monoxide (CO) atmosphere. mdpi.com This process, known as carbonylative annulation, efficiently constructs the quinolin-4-one ring. While early methods required high-pressure CO, newer protocols have been developed that operate under milder conditions. mdpi.com Tandem processes, where multiple bonds are formed in a single operation, are particularly powerful. For instance, sequential palladium-catalyzed amidation of 2'-bromoacetophenones followed by a base-promoted intramolecular cyclization offers a mild, one-pot synthesis of a variety of 2-substituted 4-quinolones.
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that incorporates the majority of the atoms from the starting materials. This approach offers significant advantages in terms of atom economy, reduced reaction times, and the ability to generate diverse molecular scaffolds from simple precursors. Several MCRs have been successfully employed for the synthesis of quinoline (B57606) and quinolone derivatives.
For example, the reaction of an aldehyde, dimedone, and 6-amino-1,3-dimethyluracil (B104193) can be catalyzed to produce pyrimido[4,5-b]quinolones in a one-pot synthesis. d-nb.info The versatility of MCRs allows for the incorporation of a wide range of functional groups, making it a powerful strategy for creating libraries of substituted quinolones for further investigation.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique to accelerate chemical reactions, often leading to higher yields, cleaner products, and shorter reaction times compared to conventional heating methods. ablelab.euresearchgate.net The synthesis of quinolones has greatly benefited from this technology.
The Gould-Jacobs reaction, which traditionally requires prolonged heating at very high temperatures, can be performed much more efficiently under microwave irradiation. ablelab.eu For instance, the cyclization of aminomethylenemalonate intermediates, derived from the reaction of anilines and diethyl-ethoxymethylenemalonate, can be achieved in minutes. researchgate.net Similarly, the synthesis of 3-methylthio-3-arylamino-2-cyanoacrylates, which are potential precursors for 2-methylthio-quinolones, has been successfully achieved in high yields under microwave irradiation at moderate temperatures. nih.gov This rapid and efficient heating minimizes the formation of by-products that can occur with prolonged thermal stress. ablelab.eu
Targeted Synthesis of Methoxy- and Methylthio-Substituted Quinolones
To synthesize the target compound, 6-methoxy-2-(methylthio)quinolin-4(1H)-one, strategies must be employed to introduce the specific methoxy (B1213986) and methylthio groups onto the quinolone core. This can be achieved either by using appropriately substituted starting materials in the primary ring-forming reaction or by functionalizing the quinolone scaffold post-synthesis.
Introduction of the Methoxy Group at the C6 Position in Quinolone Scaffolds
The introduction of a methoxy group at the C6 position of the quinolone ring is typically accomplished by starting with a correspondingly substituted aniline precursor. For many of the established quinolone syntheses, 4-methoxyaniline is a readily available and effective starting material.
In a Gould-Jacobs type synthesis, 4-methoxyaniline can be reacted with a suitable three-carbon component to build the quinolone ring. Similarly, for a Camps cyclization , the synthesis would begin with an amide derived from 4-methoxyaniline. For example, the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, a related derivative, starts from 4-methoxyaniline, which undergoes cyclization with ethyl acetoacetate, followed by nitration and chlorination.
Strategies for Incorporating the Methylthio Group at the C2 Position of the Quinolin-4(1H)-one Core
The introduction of a methylthio group at the C2 position of the quinolin-4(1H)-one scaffold is most commonly achieved through the S-alkylation of a corresponding quinoline-2(1H)-thione precursor. This two-step approach involves the initial synthesis of the thione followed by methylation.
A primary method for generating the crucial 2-thione intermediate is the thionation of the corresponding quinolin-2(1H)-one. For instance, 4-chloro-8-methylquinolin-2(1H)-one can be heated with phosphorus pentasulfide to yield its thio-isomer, 4-chloro-8-methylquinoline-2(1H)-thione. mdpi.com A more efficient route to the same thione involves reacting 2,4-dichloro-8-methylquinoline (B1596889) with thiourea (B124793) in boiling ethanol (B145695). mdpi.com Another approach involves the regioselective deoxygenative C-H functionalization of quinoline-N-oxides with thiourea, activated by triflic anhydride, to produce quinoline-2-thiones in very good yields. organic-chemistry.org
Once the 2-thione is obtained, the methylthio group is introduced via S-alkylation. A common and effective methylating agent is dimethyl sulfate. The reaction of a quinolinethione with dimethyl sulfate, typically in the presence of a base like potassium hydroxide, leads to the formation of the desired 2-methylthioquinoline derivative. mdpi.com This strategy has been successfully used to synthesize 4-chloro-2-methylthio-8-methylquinoline from its thione analogue. mdpi.com Similarly, other alkylthio groups can be introduced using different alkylating agents; for example, reacting a thione with ethyl chloroacetate (B1199739) can yield a 2-(ethoxycarbonylmethylthio) derivative. researchgate.net
The following table summarizes key strategies for introducing a thioether group at the C2 position of the quinolone core.
| Precursor | Reagent(s) | Intermediate/Product | Key Transformation | Reference |
| 4-Chloro-8-methylquinolin-2(1H)-one | Phosphorus pentasulfide | 4-Chloro-8-methylquinoline-2(1H)-thione | Thionation | mdpi.com |
| 2,4-Dichloro-8-methylquinoline | Thiourea | 4-Chloro-8-methylquinoline-2(1H)-thione | Thionation | mdpi.com |
| Quinoline-N-oxides | Thiourea, Triflic anhydride | Quinoline-2-thiones | Deoxygenative C-H Thionation | organic-chemistry.org |
| 4-Chloro-8-methylquinoline-2(1H)-thione | Dimethyl sulfate, KOH | 4-Chloro-2-methylthio-8-methylquinoline | S-methylation | mdpi.com |
Regioselectivity and Reaction Optimization in Substituted Quinolone Synthesis
The synthesis of specifically substituted quinolones like this compound is highly dependent on controlling the regioselectivity of the core-forming cyclization reactions. The substitution pattern of the aniline precursor is a primary determinant of the final product structure.
Classical methods such as the Gould-Jacobs reaction, which involves the condensation of an aniline with an alkoxymethylenemalonic ester followed by thermal cyclization, present regioselectivity challenges. mdpi.commdpi.com When an asymmetrically substituted aniline (e.g., meta-methoxyaniline) is used, cyclization can occur at either of the two non-equivalent ortho positions, potentially leading to a mixture of isomeric products (e.g., 6-methoxy and 8-methoxy quinolones). mdpi.com The outcome is governed by both steric hindrance and the electronic effects of the substituents on the aniline ring. mdpi.com
The Camps cyclization, an intramolecular reaction of N-(2-acylaryl)amides, can yield either quinolin-4-ones or quinolin-2-ones depending on the reaction conditions and the structure of the substrate. mdpi.com The choice of base, for example, can significantly influence the regioselectivity of the cyclization. mdpi.com Similarly, in the Conrad-Limpach-Knorr reaction, temperature is a critical factor; heating an aniline and a β-ketoester at high temperatures (e.g., 250 °C) favors the formation of the 4-quinolone, whereas lower temperatures (around 100 °C) in the presence of a strong acid lead to the 2-quinolone isomer. mdpi.com
Reaction optimization is crucial for maximizing the yield of the desired regioisomer and minimizing side reactions. Key parameters that are frequently optimized include:
Temperature: High temperatures (>250 °C) are often required for thermal cyclization steps, but can also cause decomposition. mdpi.com
Solvents: The use of high-boiling inert solvents like diphenyl ether can significantly improve cyclization yields compared to solvent-free conditions. mdpi.com
Catalysts: Transition metal catalysts (e.g., palladium, copper) are increasingly used to achieve transformations under milder conditions that would otherwise be difficult. rsc.org For example, palladium-catalyzed oxidative annulation of acrylamide (B121943) with strained arynes has been developed for quinolone synthesis. nih.gov
Reagents: The choice of reagents can dictate the reaction pathway. In a divergent synthesis of quinolones, the steric and electronic properties of sulfonyl chlorides were found to be decisive in controlling whether a 2-thioquinolone or a 4-quinolone derivative was formed. researchgate.net
The table below provides examples of how reaction parameters influence the synthesis of substituted quinolones.
| Reaction Type | Reactants | Parameter Varied | Outcome | Reference |
| Gould-Jacobs Reaction | Asymmetrically substituted anilines | Substituent position (steric/electronic effects) | Controls cyclization to form mixtures of 6- and 8-substituted quinolones. | mdpi.com |
| Conrad-Limpach-Knorr Reaction | Aniline, β-ketoester | Temperature | High temp (~250°C) yields 4-quinolones; lower temp (~100°C) with acid yields 2-quinolones. | mdpi.com |
| Camps' Cyclization | N-(2-acylaryl)amides | Type of base | Affects regioselectivity, leading to either quinolin-4-one or quinolin-2-one. | mdpi.com |
| Palladium-catalyzed Carbonylation | 2-Iodoanilines, Phenylacetylene | Phenylacetylene substituent | Electron-donating groups give good to excellent yields; electron-withdrawing groups slightly decrease yield. | rsc.org |
Application of Green Chemistry Principles in Quinolone Synthesis
The pharmaceutical industry is increasingly adopting the principles of green chemistry to develop more sustainable and environmentally benign manufacturing processes. sruc.ac.ukresearchgate.net The synthesis of quinolones, traditionally reliant on methods involving hazardous solvents, high temperatures, and costly reagents, is an active area for the application of these principles. sruc.ac.ukresearchgate.net The twelve principles of green chemistry provide a framework for this transition, emphasizing waste prevention, atom economy, and the use of safer chemicals and processes. qeios.comyale.edu
Several green strategies have been successfully applied to quinolone synthesis:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields. For example, a one-step microwave-assisted synthesis of substituted 2-methyl-4-quinolones was achieved in just 5 minutes at high temperatures, a significant improvement over conventional heating methods. qeios.com
Use of Green Solvents: Replacing hazardous organic solvents with environmentally friendly alternatives like water or ethanol is a key green strategy. qeios.comqeios.com For instance, an efficient one-step method for preparing 4-quinolone derivatives uses water as a solvent in the presence of a weak base. preprints.org
Catalysis: The use of catalytic reagents, which are used in small amounts and can often be recycled, is superior to stoichiometric reagents. yale.edu This includes transition-metal catalysis, photocatalysis, and biocatalysis. qeios.comqeios.com A reusable solid acid catalyst, Nafion NR50, has been employed for the Friedländer quinoline synthesis under microwave conditions, offering an environmentally friendly route. mdpi.com
Solvent-Free and Multicomponent Reactions: Designing reactions that proceed without a solvent or that combine multiple steps into a single pot (multicomponent reactions) reduces waste and improves efficiency. qeios.comqeios.com
The following table compares conventional and green approaches for quinolone synthesis, illustrating the benefits of applying green chemistry principles.
| Principle | Conventional Method | Green Alternative | Advantage | Reference |
| Safer Solvents/Auxiliaries | Use of hazardous solvents (e.g., diphenyl ether, mineral oil). mdpi.com | Use of water, ethanol, or solvent-free conditions. qeios.compreprints.org | Reduced toxicity and environmental impact. | sruc.ac.ukresearchgate.net |
| Design for Energy Efficiency | High temperatures (200-250°C) with long reaction times. mdpi.com | Microwave irradiation (e.g., 5 min reaction time). qeios.com | Reduced energy consumption and faster synthesis. | qeios.comyale.edu |
| Catalysis | Use of stoichiometric reagents or harsh conditions. mdpi.com | Use of reusable catalysts (e.g., Nafion NR50) or photocatalysts. qeios.commdpi.com | Reduced waste, milder conditions, potential for recycling. | yale.edu |
| Waste Prevention | Multi-step procedures with purification at each stage often generate significant waste. mdpi.com | One-pot, multicomponent reactions. | Increased efficiency, reduced solvent use and waste generation. | ijbpas.com |
Advanced Characterization and Structural Elucidation of 6 Methoxy 2 Methylthio Quinolin 4 1h One Compounds
Spectroscopic Analysis for Structural Confirmation
Spectroscopic methods are fundamental to confirming the molecular structure of a synthesized compound. Each technique provides unique information about the compound's atomic composition, bonding, and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
¹H and ¹³C NMR spectroscopy would be essential for elucidating the precise structure of 6-methoxy-2-(methylthio)quinolin-4(1H)-one.
¹H NMR: This technique would identify the number of distinct proton environments, their chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J). This data would confirm the placement of protons on the quinoline (B57606) ring system, the methoxy (B1213986) group, and the methylthio group.
¹³C NMR: This analysis would reveal the number of unique carbon atoms and their chemical environments, confirming the carbon skeleton of the molecule. The chemical shifts would indicate the presence of carbonyl, aromatic, and aliphatic carbons.
No specific ¹H or ¹³C NMR data for this compound were found in the performed searches.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. For this compound, characteristic absorption bands would be expected for the C=O (carbonyl) group of the quinolinone, C-O stretches of the methoxy ether, C-S stretches of the methylthio group, N-H stretching of the amide within the ring, and C=C and C-H bonds of the aromatic system.
Specific IR absorption data for this compound are not available in the searched literature.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. This technique would be used to confirm the molecular formula of this compound as C₁₁H₁₁NO₂S.
No HRMS data specifically for this compound were identified.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule. The resulting spectrum, showing absorbance at specific wavelengths (λmax), provides information about the conjugated systems within the molecule. The quinolinone core of the target compound would be expected to produce a characteristic UV-Vis spectrum.
No experimental UV-Vis absorption data for this compound could be located.
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. bldpharm.com This technique would provide precise data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding or π-stacking, in the solid state of this compound. Such an analysis would confirm the tautomeric form (quinolin-4(1H)-one) and the planarity of the ring system.
A crystal structure for this compound has not been reported in the searched databases.
Chromatographic and Purity Assessment Techniques
Chromatographic methods are crucial for the purification of a target compound and the assessment of its purity. Techniques like High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly employed. These methods would be used to separate the final product from any starting materials, byproducts, or other impurities. The purity would typically be determined by HPLC, aiming for a value greater than 95% for characterization studies.
While general procedures for purifying similar compounds often mention column chromatography on silica (B1680970) gel, specific retention times, mobile phases, or purity data for this compound are not documented in the available literature.
Conclusion and Future Directions in 6 Methoxy 2 Methylthio Quinolin 4 1h One Research
Summary of Key Research Findings and Current State of Knowledge
A comprehensive review of existing scientific literature reveals a conspicuous absence of dedicated studies on 6-methoxy-2-(methylthio)quinolin-4(1H)-one. Research has extensively focused on the broader quinolone and quinolin-4-one classes, providing a foundational understanding of their synthesis and biological importance. For instance, various synthetic methods for the quinolin-4-one scaffold are well-established, including the Gould-Jacobs reaction and the Camps cyclization. nih.gov Modifications at different positions of the quinoline (B57606) ring have been shown to significantly influence the pharmacological profile of the resulting compounds.
The 6-methoxy substitution is a common feature in many biologically active quinolines, often enhancing their anticancer and antimetastatic properties. nih.gov Similarly, the introduction of a methylthio group at the 2-position has been explored in related heterocyclic systems, although to a lesser extent than aryl or alkyl substitutions. Studies on 6-methoxy-2-arylquinolines have highlighted their potential as P-glycoprotein inhibitors, suggesting a role in overcoming multidrug resistance in cancer. nih.gov However, the specific contribution of a 2-methylthio group in conjunction with a 6-methoxy substituent on a quinolin-4-one core remains an area ripe for investigation. The current state of knowledge is therefore inferential, based on the well-documented structure-activity relationships of analogous compounds.
Unexplored Avenues in Synthetic Methodologies and Derivatization Strategies
The lack of dedicated research into this compound presents a significant opportunity for synthetic chemists. Established methods for quinolin-4-one synthesis could be adapted to produce this target molecule. For example, a potential route could involve the cyclization of a suitably substituted N-(2-acylaryl)amide, a variation of the Camps cyclization. mdpi.com Alternatively, a Gould-Jacobs approach starting from p-anisidine and a malonic acid derivative bearing a methylthio group could be explored. nih.gov
Once the core scaffold is synthesized, a multitude of derivatization strategies can be envisioned to create a library of analogues for biological screening.
Table 1: Potential Derivatization Strategies for this compound
| Position of Modification | Potential Functional Groups to Introduce | Rationale for Derivatization |
| N1-position | Alkyl, aryl, heteroaryl groups | To modulate solubility, lipophilicity, and potential interactions with biological targets. |
| C3-position | Halogens, nitro, amino, carboxyl groups | To explore electronic effects and introduce new hydrogen bonding capabilities. |
| C5, C7, C8-positions | Small alkyl or alkoxy groups, halogens | To fine-tune steric and electronic properties of the benzene ring. |
| Methylthio group (C2) | Oxidation to sulfoxide or sulfone | To alter polarity and hydrogen bonding potential. |
| Methoxy (B1213986) group (C6) | Bioisosteric replacement (e.g., with -OH, -F, -NH2) | To investigate the importance of the methoxy group for activity and metabolism. cambridgemedchemconsulting.com |
These derivatization efforts would be instrumental in elucidating the structure-activity relationships for this class of compounds.
Promising Biological Targets for Further Investigation and Mechanistic Elucidation
Based on the known biological activities of related quinolone derivatives, several promising avenues for investigation into the therapeutic potential of this compound can be proposed.
The quinolone scaffold is renowned for its antibacterial properties, primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV. nih.gov While the classic fluoroquinolones have been extensively studied, novel quinolone structures could offer advantages against resistant strains. Therefore, screening this compound and its derivatives against a panel of pathogenic bacteria, including multidrug-resistant strains, would be a logical first step.
Furthermore, the presence of the 6-methoxy group is often associated with anticancer activity. nih.gov Quinolone derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines. mdpi.com Potential molecular targets in this area include topoisomerases, protein kinases, and tubulin. The structural similarity of the 2-methylthio substituent to the 2-aryl group in known P-glycoprotein inhibitors suggests that this compound could also be investigated for its ability to reverse multidrug resistance in cancer chemotherapy. nih.gov
Table 2: Potential Biological Targets for this compound
| Therapeutic Area | Potential Biological Target | Rationale based on Related Compounds |
| Antibacterial | DNA Gyrase, Topoisomerase IV | Core activity of the quinolone class. nih.gov |
| Anticancer | Topoisomerases I and II, Protein Kinases, Tubulin | Known targets for various quinolone and fluoroquinolone derivatives. mdpi.com |
| Multidrug Resistance | P-glycoprotein (MDR1) | Activity observed in 6-methoxy-2-arylquinoline analogues. nih.gov |
| Antiviral | Viral polymerases, proteases | A less explored but potential area for quinolone derivatives. |
| Anti-inflammatory | Cyclooxygenase (COX) enzymes, Cytokines | Some quinolones have shown anti-inflammatory properties. |
Mechanistic studies, including enzyme inhibition assays and cellular pathway analysis, would be crucial to validate these potential targets and understand the mode of action of this novel quinolone.
Potential for Rational Drug Design and Development of Next-Generation Quinolones
The this compound scaffold holds considerable promise for rational drug design. Computational modeling and quantitative structure-activity relationship (QSAR) studies could guide the synthesis of more potent and selective analogues.
Key areas for optimization would include:
Modulation of the 2-position: The methylthio group offers a unique electronic and steric profile compared to the more commonly studied aryl or alkyl substituents. Exploring bioisosteric replacements for the sulfur atom or modifying the methyl group could lead to improved target engagement. The concept of bioisosterism, replacing one atom or group with another that has similar physical or chemical properties, could be a powerful tool in this context. cambridgemedchemconsulting.com
Exploitation of the 6-methoxy group: The position and electronic nature of this group are critical. Understanding its role in target binding and metabolic stability will be key. Minor structural alterations in this region have been shown to induce significant changes in biological outcomes. researchgate.net
Systematic derivatization of the quinolone ring: As outlined in section 7.2, systematic modifications at various positions will be essential to build a comprehensive understanding of the structure-activity landscape.
The development of next-generation quinolones requires a focus on overcoming existing challenges such as antibiotic resistance and off-target toxicity. By exploring novel chemical spaces, such as that represented by this compound, and employing rational design strategies, it may be possible to develop new therapeutic agents with improved efficacy and safety profiles. The journey from this enigmatic scaffold to a potential clinical candidate will undoubtedly require a concerted effort in synthesis, biological evaluation, and mechanistic elucidation.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-methoxy-2-(methylthio)quinolin-4(1H)-one?
- Methodological Answer : A high-yield approach involves palladium-catalyzed reductive cyclization of nitroarenes using formic acid derivatives as CO surrogates. For example, 2-(4-methoxyphenyl)quinolin-4(1H)-one was synthesized with 93% yield via this method . Alternative routes include thermal cyclization of intermediates like ethyl (Z)-2-(((2-bromo-5-chlorophenyl)amino)(methylthio)methylene)-3-oxobutanoate in solvents such as o-dichlorobenzene at 180°C . Optimization of reaction conditions (e.g., solvent, catalyst, temperature) is critical for regioselectivity and purity.
Q. How is the structure of this compound characterized?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are standard for confirming the structure. For instance, ¹H NMR signals for the methoxy group typically appear at ~3.8–4.0 ppm, while the methylthio group resonates near 2.5 ppm . HRMS provides precise molecular weight confirmation (e.g., 393.69 g/mol for related derivatives) . X-ray crystallography may further validate stereochemical features if crystals are obtainable.
Q. What are the key pharmacological properties of this compound?
- Methodological Answer : Preclinical studies highlight its inhibition of the c-Myc/Max/DNA complex, a critical oncogenic driver. In vivo efficacy is dose-dependent, with optimal activity observed at 0.01–30 mg/kg/day in murine models . Researchers should design dose-escalation studies to evaluate toxicity profiles and establish therapeutic indices. Parallel assays (e.g., Western blotting for c-Myc expression) are recommended to correlate pharmacokinetics with target engagement.
Advanced Research Questions
Q. How do substituents influence the reactivity of quinolin-4(1H)-ones in halogenation reactions?
- Methodological Answer : Substituent position and electronic properties dictate bromination sites. For 2-methylquinolin-4(1H)-ones, bromination occurs at the C(2) methyl group if C(3) is substituted with electron-withdrawing groups (e.g., benzyl), yielding derivatives like 3-benzyl-2-(bromomethyl)quinolin-4(1H)-one. Conversely, electron-donating groups at C(3) shift bromination to C(6) . Researchers should use density functional theory (DFT) calculations to predict reactive sites and validate outcomes via LC-MS or ¹H NMR.
Q. What catalytic systems enhance the synthesis of quinolin-4(1H)-one derivatives?
- Methodological Answer : Heterogeneous catalysts like Fe₃O₄@SiO₂-Diol-Phen-Pd(0) nanocomposites enable eco-friendly carbonylative cyclization under mild conditions, achieving >90% yields . For cross-coupling reactions, palladium catalysts (e.g., Pd(OAc)₂ with PPh₃ ligands) are effective in constructing aryl-quinoline bonds . Catalyst recyclability and leaching tests are essential for sustainable process development.
Q. How can functionalization via Mannich reactions modify the compound’s bioactivity?
- Methodological Answer : Mannich reactions introduce amine-containing substituents at C(3), enhancing solubility or target affinity. For example, 2-amino-3-(piperidin-1-ylmethyl)quinolin-4(1H)-one (61–70% yield) showed improved antibacterial activity compared to the parent compound . Researchers should screen derivatives against bacterial quorum-sensing pathways (e.g., lasR/gfp reporter assays) to identify virulence inhibitors .
Q. What is the mechanism of c-Myc/Max/DNA complex inhibition by this compound?
- Methodological Answer : The compound disrupts c-Myc dimerization with Max, preventing DNA binding. Surface plasmon resonance (SPR) studies confirm direct interaction with the c-Myc bHLH-LZ domain (Kd ~50 nM) . Co-crystallization trials or molecular dynamics simulations can elucidate binding modes. Secondary assays (e.g., luciferase reporters under c-Myc-responsive promoters) validate functional inhibition in cellular models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
